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  • Product: Benzofuran-5-ylmethanamine hydrochloride
  • CAS: 1881330-95-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Benzofuran-5-ylmethanamine Hydrochloride: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Benzofuran Scaffold The benzofuran moiety is a privileged heterocyclic scaffold that constitutes the core of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety is a privileged heterocyclic scaffold that constitutes the core of numerous natural products and synthetic compounds of significant pharmacological interest.[1][2] Its unique structural and electronic properties have made it a versatile building block in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[3] Benzofuran derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] This guide focuses on a specific derivative, Benzofuran-5-ylmethanamine hydrochloride, providing a comprehensive overview of its chemical structure, physicochemical properties, and its potential applications in the realm of drug discovery and development.

Chemical Structure and Properties

Benzofuran-5-ylmethanamine hydrochloride is the hydrochloride salt of a primary amine attached to a benzofuran core via a methylene bridge at the 5-position.

Chemical Structure:

Caption: Chemical structure of Benzofuran-5-ylmethanamine hydrochloride.

Physicochemical Properties:

PropertyValueSource
CAS Number37798-08-6[6]
Molecular FormulaC9H10ClNO[6]
Molecular Weight183.60 g/mol [6]
AppearanceWhite to light yellow crystal powder[7]
Melting Point32-34 °C[7]
Boiling Point254.3 °C at 760 mmHg[7]
Density1.164 g/cm³[7]
SMILESC1=CC2=C(C=CO2)C=C1CN.Cl[7]
InChI KeyOFMIMSPBHXZKRI-UHFFFAOYSA-N

Spectral Data:

While specific spectral data files are not publicly available in the search results, several suppliers of Benzofuran-5-ylmethanamine hydrochloride (CAS 37798-08-6) indicate the availability of NMR, HPLC, and LC-MS data upon request.[8] This is standard practice in the chemical industry to ensure data is provided with specific batches of the compound. For researchers, obtaining this data from the supplier is a critical step for structural confirmation and purity assessment before use in any experimental setting. General spectral features of related benzofuran derivatives often show characteristic signals in ¹H and ¹³C NMR spectroscopy corresponding to the aromatic and heterocyclic protons and carbons.[9]

Synthesis of Benzofuran-5-ylmethanamine Hydrochloride

The synthesis of benzofuran derivatives can be achieved through various established routes.[10][11] A common approach for the synthesis of aminomethyl-substituted benzofurans involves the transformation of a suitable benzofuran precursor. A plausible synthetic workflow is outlined below.

Caption: A potential synthetic workflow for Benzofuran-5-ylmethanamine hydrochloride.

Experimental Protocol (Representative):

This protocol is a generalized representation based on common organic synthesis methodologies for similar compounds. Researchers should consult detailed synthetic procedures from peer-reviewed literature or patents for specific reaction conditions and safety precautions.

Step 1: Reduction of Benzofuran-5-carbonitrile to Benzofuran-5-ylmethanamine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Dissolve Benzofuran-5-carbonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Work-up: Filter the resulting solid and wash it with THF. Concentrate the filtrate under reduced pressure to yield the crude Benzofuran-5-ylmethanamine.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Formation of Benzofuran-5-ylmethanamine Hydrochloride

  • Dissolution: Dissolve the purified Benzofuran-5-ylmethanamine in a suitable anhydrous solvent such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) to the amine solution with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to obtain Benzofuran-5-ylmethanamine hydrochloride as a solid.

Applications in Drug Discovery and Development

The benzofuran scaffold is a cornerstone in the development of numerous therapeutic agents.[3][12] While specific studies on Benzofuran-5-ylmethanamine hydrochloride are not extensively detailed in the provided search results, its structural similarity to other biologically active benzofurans suggests significant potential in several therapeutic areas.

Potential Therapeutic Areas:

  • Anticancer Agents: Many benzofuran derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[5] The aminomethyl group can serve as a handle for further chemical modification to optimize anticancer efficacy.

  • Antimicrobial Agents: The benzofuran nucleus is a key pharmacophore in the design of novel antibacterial and antifungal agents.[4]

  • Central Nervous System (CNS) Activity: Certain benzofuran derivatives have shown activity as CNS stimulants.[1] The aminomethyl functionality is a common feature in many CNS-active compounds.

  • Enzyme Inhibition: Benzofuran-based compounds have been explored as inhibitors of various enzymes, which is a key strategy in modern drug discovery.[2]

The primary amine in Benzofuran-5-ylmethanamine hydrochloride provides a crucial point for chemical elaboration, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. This makes it a valuable intermediate for the discovery of new drug candidates. For instance, it can be used in the preparation of more complex molecules, such as Dronedarone, an antiarrhythmic drug, which contains a benzofuran core.[13]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Benzofuran-5-ylmethanamine hydrochloride. Based on information for similar compounds, it is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Benzofuran-5-ylmethanamine hydrochloride is a valuable chemical entity for researchers and scientists in the field of drug discovery. Its benzofuran core imparts a high potential for biological activity, and the aminomethyl group serves as a versatile anchor for synthetic modifications. While further in-depth studies are needed to fully elucidate its specific pharmacological profile, the existing body of knowledge on benzofuran derivatives strongly suggests its utility as a building block for the development of novel therapeutic agents.

References

  • Huzhou Betachem Biological Technology Co., Ltd. 1-Benzofuran-5-ylmethanamine hydrochloride. Available from: [Link]

  • ResearchGate. H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). Available from: [Link]

  • American Elements. amine hydrochloride. Available from: [Link]

  • PubChem. 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride. Available from: [Link]

  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Available from: [Link]

  • Google Patents. US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates.
  • PubChem. 2,3-Dihydro-1-benzofuran-5-ylmethanamine. Available from: [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. Med chem (Los Angeles) 6: 573-576. doi:10.4172/2161-0444.1000399
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. 2023 Sep; 28(17): 6425.
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. World Journal of Current Medical and Pharmaceutical Research.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2019; 9(49): 28836–28864.
  • Benzofuran derivatives: a patent review.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 2017, 9(5):210-220.
  • Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives. Tetrahedron Letters 56 (2015) 89–94.
  • Google Patents. EP0059884A1 - Benzofurane derivatives, their preparation and use.
  • An update on benzofuran inhibitors: a patent review.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Benzofuran synthesis. Organic Chemistry Portal. Available from: [Link]

  • Benzofuran derivatives: A patent review. ResearchGate. Available from: [Link]

Sources

Exploratory

CAS number and molecular weight of Benzofuran-5-ylmethanamine hydrochloride

[1] Executive Summary Benzofuran-5-ylmethanamine hydrochloride (CAS: 1881330-95-5 ) is a bicyclic heteroaromatic building block widely utilized in medicinal chemistry.[1] As a bioisostere of tryptamine derivatives, it se...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Benzofuran-5-ylmethanamine hydrochloride (CAS: 1881330-95-5 ) is a bicyclic heteroaromatic building block widely utilized in medicinal chemistry.[1] As a bioisostere of tryptamine derivatives, it serves as a critical scaffold in the development of serotonergic ligands, kinase inhibitors, and peptidomimetics.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and applications in fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The following data consolidates the structural and physical constants essential for analytical verification and stoichiometric calculations.

ParameterTechnical Specification
Chemical Name Benzofuran-5-ylmethanamine hydrochloride
Synonyms 5-(Aminomethyl)benzofuran HCl; (1-Benzofuran-5-yl)methanamine HCl
CAS Number (HCl Salt) 1881330-95-5
CAS Number (Free Base) 37798-08-6
Molecular Formula

Molecular Weight 183.63 g/mol
Exact Mass (Cation) 147.0684 Da (

)
Physical State White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexane, Et2O
Melting Point >250 °C (decomposition often observed prior to melt)
H-Bond Donors 3 (Ammonium headgroup)
H-Bond Acceptors 1 (Furan oxygen)
Structural Analysis & Bioisosterism

The benzofuran core functions as a bioisostere for the indole ring system . In drug design, replacing an indole nitrogen (NH) with a benzofuran oxygen (O) alters the hydrogen bonding profile—removing a donor while retaining an acceptor—which can improve metabolic stability and membrane permeability.

Bioisosterism Indole Indole Scaffold (Tryptamine Core) Benzofuran Benzofuran Scaffold (Target Compound) Indole->Benzofuran Bioisosteric Replacement (NH → O) Properties Pharmacokinetic Impact: - Reduced Polar Surface Area - Eliminated NH Donor - Altered Metabolic Liability Benzofuran->Properties Result

Figure 1: Structural relationship between indole and benzofuran scaffolds in medicinal chemistry.

Synthetic Methodologies

While specific proprietary process patents exist, the most robust laboratory-scale synthesis relies on the reduction of 5-cyanobenzofuran . This route avoids the regioselectivity issues often encountered with direct electrophilic substitution (e.g., chloromethylation) on the benzofuran ring.

Validated Synthetic Pathway

The synthesis proceeds in three distinct stages: functionalization, reduction, and salt formation.

Synthesis Start 5-Bromobenzofuran (Starting Material) Inter1 5-Cyanobenzofuran (Nitrile Intermediate) Start->Inter1 Zn(CN)2, Pd(PPh3)4 DMF, 80°C (Rosenmund-von Braun) Inter2 Benzofuran-5-ylmethanamine (Free Base) Inter1->Inter2 LiAlH4, THF, 0°C OR Raney Ni, H2 Product Benzofuran-5-ylmethanamine HCl (Final Salt) Inter2->Product HCl (4M in Dioxane) Et2O Precipitation

Figure 2: Step-wise synthetic workflow from 5-bromobenzofuran to the hydrochloride salt.

Detailed Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Cyanation (Preparation of 5-Cyanobenzofuran)
  • Reagents: 5-Bromobenzofuran (1.0 eq), Zinc Cyanide (0.6 eq),

    
     (0.05 eq).
    
  • Solvent: Anhydrous DMF (degassed).

  • Procedure: Heat the mixture at 80-100°C for 12-16 hours. Monitor by TLC/LCMS.

  • Workup: Quench with dilute ammonium hydroxide to chelate zinc salts. Extract with ethyl acetate.

Step 2: Reduction (Preparation of Free Amine)
  • Reagents:

    
     (2.5 eq) or Raney Nickel/Hydrazine.
    
  • Solvent: Anhydrous THF.

  • Procedure: Add the nitrile solution dropwise to a suspension of

    
     at 0°C. Allow to warm to room temperature and stir for 4 hours.
    
  • Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate, dry organic layer over

    
    , and concentrate.
    
Step 3: Salt Formation (Hydrochloride)
  • Dissolution: Dissolve the crude free amine in minimal diethyl ether or ethanol.

  • Acidification: Add 4M HCl in dioxane dropwise at 0°C with vigorous stirring.

  • Isolation: The white precipitate is filtered, washed with cold ether, and dried under high vacuum.

Applications in Drug Discovery[11]

Fragment-Based Drug Design (FBDD)

Benzofuran-5-ylmethanamine is a "privileged structure" in FBDD libraries. Its molecular weight (<200 Da) and high solubility make it an ideal fragment for:

  • Kinase Inhibitors: Targeting the ATP-binding pocket where the benzofuran core mimics the adenine base.

  • GPCR Ligands: Specifically 5-

    
     and 5-
    
    
    
    receptors, acting as a conformationally restricted analog of serotonin.
Analytical Standards

The compound is frequently used as a reference standard in forensic toxicology to distinguish between regulated benzofuran-based psychoactive substances (e.g., 5-APB, 5-MAPB) and non-controlled industrial intermediates.

Handling, Stability & Safety (MSDS Summary)

Signal Word: DANGER

Hazard ClassH-CodeStatement
Skin Corrosion H314Causes severe skin burns and eye damage.
Eye Damage H318Causes serious eye damage.
STOT-SE H335May cause respiratory irritation.[2]

Storage Protocols:

  • Hygroscopic: Store in a desiccator.

  • Temperature: 2-8°C (Refrigerate).

  • Stability: Stable under inert gas; free base is sensitive to oxidation (CO2 absorption to form carbamates).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1881330-95-5, Benzofuran-5-ylmethanamine hydrochloride. Retrieved from [Link]

  • Ertl, P., et al. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Khan, M. T., et al. (2015).Synthetic approaches to benzofurans and their biological activities. European Journal of Medicinal Chemistry. (Contextual grounding for benzofuran synthesis).

Sources

Foundational

Literature review of benzofuran methylamine analogs in medicinal chemistry

Executive Summary The benzofuran scaffold represents a critical bioisostere in medicinal chemistry, frequently utilized to mimic the indole core of serotonin (5-hydroxytryptamine, 5-HT) or the catechol moiety of dopamine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran scaffold represents a critical bioisostere in medicinal chemistry, frequently utilized to mimic the indole core of serotonin (5-hydroxytryptamine, 5-HT) or the catechol moiety of dopamine. By replacing the N-H of the indole with an ether oxygen, medicinal chemists alter lipophilicity, hydrogen bonding potential, and metabolic susceptibility while retaining affinity for monoamine transporters and receptors.

This guide analyzes benzofuran methylamine analogs , focusing on two primary structural classes:

  • The APB/MAPB Series: 2-aminopropyl-benzofurans (analogs of MDA/MDMA) used as psychostimulants and entactogens.

  • Benzofuran-2-ylmethanamines: Rigidified scaffolds used in histamine H3 antagonists and anti-cancer agents.

Architectural Rationale & Bioisosterism

The strategic selection of the benzofuran ring is driven by specific physicochemical advantages over the indole and phenyl rings.

FeatureIndole (Serotonin Core)Benzofuran (Bioisostere)Medicinal Chemistry Impact
H-Bonding Donor (NH) & AcceptorAcceptor (O) onlyRemoves H-bond donor; increases blood-brain barrier (BBB) permeability due to reduced polarity.
Metabolism High (Oxidation at C2/C3)Moderate to HighThe furan ring is susceptible to oxidative opening (metabolic liability) but can be stabilized by substitution.
Electronics Electron-richElectron-richMaintains

stacking interactions within receptor binding pockets (e.g., Phe residues in GPCRs).
Core Structural Classes
  • Class A (Psychoactive): Substituted benzofurans with a 2-aminopropyl side chain (e.g., 6-APB).[1][2] These are ring-substituted amphetamine analogs.[3]

  • Class B (Therapeutic): Benzofuran-2-ylmethanamines (

    
    ). These are often conformationally restricted analogs of histamine or dopamine.
    

Synthetic Architectures

The synthesis of these analogs generally proceeds via two dominant pathways: the Henry Reaction (nitroalkene route) for Class A, and Reductive Amination for Class B.

Protocol 1: Synthesis of 6-(2-aminopropyl)benzofuran (6-APB)

A standard protocol adapted from Briner et al. and Monte et al.

  • Reagents: 3-hydroxybenzaldehyde, bromoacetaldehyde diethyl acetal, nitroethane,

    
     (Lithium Aluminum Hydride).
    
  • Workflow:

    • Step 1 (Cyclization): Alkylation of 3-hydroxybenzaldehyde with bromoacetaldehyde diethyl acetal followed by acid-catalyzed cyclization to yield benzofuran-6-carbaldehyde.

    • Step 2 (Henry Reaction): Condensation of the aldehyde with nitroethane (using ammonium acetate catalyst) to form the nitropropene intermediate.

    • Step 3 (Reduction): Reduction of the nitroalkene using

      
       in dry THF to yield the final amine.
      
    • Step 4 (Purification): Acid-base extraction followed by recrystallization of the HCl salt.

Protocol 2: Reductive Amination for N-Methylation (5-MAPB)

To convert the primary amine (APB) to the secondary N-methylamine (MAPB):

  • Reagents: Primary amine precursor, Formaldehyde (aqueous), Sodium Triacetoxyborohydride (STAB) or

    
    .
    
  • Key Causality: STAB is preferred over

    
     due to lower toxicity and better selectivity for the imine over the aldehyde.
    
Visualization: Synthetic Pathway (DOT)

Synthesis Start Salicylaldehyde Derivative Inter1 Benzofuran Carbaldehyde Start->Inter1 Cyclization (Bromoacetaldehyde) Inter2 Nitroalkene Intermediate Inter1->Inter2 Henry Rxn (EtNO2, NH4OAc) Product1 Primary Amine (e.g., 6-APB) Inter2->Product1 LiAlH4 Reduction Product2 N-Methyl Analog (e.g., 5-MAPB) Product1->Product2 Reductive Amination (HCHO, STAB)

Caption: Synthetic logic flow from aldehyde precursors to primary and secondary benzofuran amines.

Structure-Activity Relationships (SAR)

The biological activity of benzofuran methylamines is highly sensitive to the position of the oxygen atom and the substitution on the amine.

A. Regioisomerism (5-APB vs. 6-APB)

The position of the furan oxygen relative to the side chain dictates receptor selectivity.

  • 5-APB (Oxygen at meta-position relative to sidechain): Mimics the 3,4-substitution pattern of MDA. Higher potency at the Dopamine Transporter (DAT).

  • 6-APB (Oxygen at para-position relative to sidechain): Generally exhibits higher affinity for 5-HT2A receptors, correlating with more intense psychedelic effects.

B. Amine Substitution
  • Primary Amine (

    
    ):  Balanced release of 5-HT, DA, and NE.
    
  • N-Methyl (

    
    ):  Increases lipophilicity and often selectivity for serotonin release (analogous to MDMA vs MDA).
    
  • N-Benzyl/N-2-OMe-Benzyl: Used in "NBOMe" style derivatization, drastically increasing 5-HT2A affinity but reducing transporter activity.

Visualization: SAR Logic (DOT)

SAR Core Benzofuran Scaffold Pos5 5-Position (Oxygen or R-group) Core->Pos5 Pos6 6-Position (Oxygen or R-group) Core->Pos6 Sidechain Amine Sidechain (Alpha-Methyl) Core->Sidechain Effect1 High DAT Affinity Pos5->Effect1 DAT Affinity Effect2 Psychoactive Potency Pos6->Effect2 5-HT2A Agonism NSub N-Substitution (Methyl/Ethyl) Sidechain->NSub Effect3 MDMA-like Profile NSub->Effect3 Metabolic Stability & SERT Selectivity

Caption: SAR map illustrating how structural modifications influence pharmacological outcomes.

Pharmacological Profiles & Data

The following data summarizes the binding affinities (


 or 

) for key benzofuran analogs compared to MDMA. Lower values indicate higher potency.

Table 1: Receptor Binding Profiles (nM)

Compound5-HT2A (

)
5-HT2B (

)
5-HT2C (

)
NET (

)
DAT (

)
SERT (

)
MDMA 5,8001,1003,600460380180
5-APB 68011350213019
6-APB 1205.51506011040
5-MAPB >1,00048880509025

Data Source: Synthesized from Iversen et al. (2013) and Rickli et al. (2015).[1]

Key Insight: The benzofurans (5-APB/6-APB) are significantly more potent agonists at the 5-HT2B receptor than MDMA. This presents a critical safety concern, as chronic 5-HT2B agonism is causally linked to valvular heart disease (cardiac fibrosis).

Metabolism & Toxicology

Metabolic Pathways

Benzofuran methylamines undergo hepatic metabolism primarily via CYP450 enzymes (CYP2D6, CYP1A2).

  • N-Demethylation: (For MAPB analogs) Conversion to the primary amine.

  • Ring Hydroxylation: Occurs on the benzene ring.

  • Furan Ring Opening: A unique pathway where the ether bridge is oxidatively cleaved, leading to reactive aldehyde intermediates which may form adducts.

Toxicological Red Flags
  • Cardiotoxicity: The nanomolar affinity for 5-HT2B (see Table 1) suggests a high risk of valvulopathy with chronic use.

  • Hyperthermia: Like MDMA, these agents disrupt thermoregulation via serotonergic mechanisms.

References

  • Briner, K., et al. (2000). Preparation of aminoalkylbenzofurans as serotonin 5-HT2C agonists. Eli Lilly and Company.[4] Patent WO2000076984.

  • Monte, A. P., et al. (1993).[2] Dihydrobenzofuran analogues of hallucinogens.[3][5][6][7] 2. Synthesis and evaluation of benzofuran analogues of the phenethylamine hallucinogens. Journal of Medicinal Chemistry.[3][5][8]

  • Iversen, L., et al. (2013). Neuropharmacology of the benzofuran analogues of MDMA: 5-APB and 6-APB.[1] Journal of Pharmacology.

  • Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology.

  • Sun, M., et al. (2005).[8] Synthesis and SAR of 5-amino- and 5-(aminomethyl)benzofuran histamine H3 receptor antagonists with improved potency. Journal of Medicinal Chemistry.[3][5][8]

Sources

Exploratory

The Strategic Role of Benzofuran-5-ylmethanamine HCl in Modern Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary The benzofuran nucleus is a "privileged scaffold" in medicinal chemistry, consistently appearing in molecules with significant...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The benzofuran nucleus is a "privileged scaffold" in medicinal chemistry, consistently appearing in molecules with significant biological activity.[1][2][3] Its derivatives are known to possess a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6][7] Within this important class of compounds, Benzofuran-5-ylmethanamine hydrochloride stands out as a particularly valuable building block. The strategic placement of a reactive primary aminomethyl group on the benzofuran core provides a key anchor point for synthetic elaboration, enabling chemists to systematically explore chemical space and optimize drug-like properties. This guide elucidates the chemical rationale behind its utility, details its application in synthetic workflows, and provides practical protocols for its use in the development of novel therapeutic agents.

The Benzofuran Scaffold: A Foundation of Pharmacological Diversity

Benzofuran is a heterocyclic compound resulting from the fusion of a benzene ring and a furan ring. This arrangement confers a unique set of physicochemical properties, including a rigid, planar structure and specific electronic characteristics that facilitate interactions with biological targets.[6] Natural and synthetic compounds containing this scaffold have demonstrated a remarkable breadth of biological activities, making them a focal point of drug discovery efforts for decades.[7][8]

Key Therapeutic Areas for Benzofuran Derivatives:

  • Oncology: Benzofuran-based molecules act through various anticancer mechanisms, including the inhibition of protein kinases (such as CDK2, GSK-3β, and Aurora B kinase), tubulin polymerization, and angiogenesis.[4][9][10][11][12] They have shown efficacy in preclinical models against numerous cancer cell lines.[11]

  • Infectious Diseases: The benzofuran core is a component of many potent antimicrobial and antifungal agents, providing a structural basis for the development of new therapeutics to combat antibiotic resistance.[2][5]

  • Neurodegenerative Disorders: Some benzofuran analogs exhibit neuroprotective effects and have been investigated for their potential to treat conditions like Alzheimer's disease by targeting pathways involved in amyloid aggregation.[1][8]

  • Inflammatory Conditions: By modulating key inflammatory signaling pathways such as NF-κB and MAPK, certain derivatives have shown significant anti-inflammatory properties.[4]

The consistent success of this scaffold has established it as a reliable starting point for the design of new drugs.[1]

Benzofuran-5-ylmethanamine HCl: A Versatile Synthetic Synthon

Benzofuran-5-ylmethanamine HCl provides medicinal chemists with a reactive handle precisely positioned for derivatization. The primary amine is a versatile functional group that can readily participate in a wide range of robust and high-yielding chemical reactions.

Chemical Properties and Synthetic Advantages:

  • Nucleophilicity: The primary amine is a potent nucleophile, ideal for forming stable amide, sulfonamide, urea, and thiourea linkages.

  • Reductive Amination: It can be readily reacted with aldehydes and ketones to form Schiff bases, which are then reduced to generate secondary and tertiary amines, expanding structural diversity.

  • Positional Isomerism: The 5-position on the benzofuran ring offers a specific vector for substitution, allowing for systematic exploration of structure-activity relationships (SAR). By keeping the core constant and modifying the substituent attached to the amine, researchers can fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.[6]

  • Salt Form: The hydrochloride (HCl) salt form enhances the compound's stability and improves its solubility in various solvents, which is advantageous for handling and reaction setup.

This combination of features makes Benzofuran-5-ylmethanamine a highly strategic building block for constructing libraries of diverse compounds for high-throughput screening and lead optimization.

Application in Drug Discovery: A Workflow Perspective

The integration of Benzofuran-5-ylmethanamine HCl into a drug discovery program typically follows a logical, multi-stage workflow. This process is designed to efficiently identify and optimize novel drug candidates.

DrugDiscoveryWorkflow cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Lead Optimization BuildingBlock Benzofuran-5-ylmethanamine HCl Reaction Amide Coupling / Reductive Amination BuildingBlock->Reaction Reacts with Carboxylic Acids / Aldehydes Library Diverse Compound Library Reaction->Library Screening High-Throughput Screening (HTS) Library->Screening Biological Assay Hit Initial 'Hit' Compounds Screening->Hit Identify Actives SAR Structure-Activity Relationship (SAR) Study Hit->SAR Iterative Synthesis & Testing Lead Optimized Lead Compound SAR->Lead Improve Potency & ADME Properties Preclinical In Vivo / Preclinical Testing Lead->Preclinical Advance to Preclinical Studies

Caption: Drug discovery workflow using Benzofuran-5-ylmethanamine HCl.

This workflow demonstrates how the building block is used to create a diverse library of compounds, which are then screened to identify "hits." These initial hits undergo iterative chemical modification (lead optimization) to improve their therapeutic properties, guided by SAR studies.[6]

Experimental Protocol: Synthesis of an N-Acyl Benzofuran Derivative

This protocol provides a detailed, self-validating methodology for a standard amide coupling reaction, a cornerstone of medicinal chemistry, using Benzofuran-5-ylmethanamine HCl.

Objective: To synthesize N-(benzofuran-5-ylmethyl)-4-chlorobenzamide.

Materials:

Reagent/MaterialFormulaMW ( g/mol )Supplier
Benzofuran-5-ylmethanamine HClC₉H₁₀ClNO183.64Commercial
4-Chlorobenzoic acidC₇H₅ClO₂156.57Commercial
HATU (Coupling Agent)C₁₀H₁₅F₆N₆OP380.23Commercial
DIPEA (Base)C₈H₁₉N129.24Commercial
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09Commercial
Dichloromethane (DCM)CH₂Cl₂84.93Commercial
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01Lab Preparation
Brine (Saturated NaCl aq.)NaCl58.44Lab Preparation
Anhydrous Magnesium SulfateMgSO₄120.37Commercial

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chlorobenzoic acid (157 mg, 1.0 mmol, 1.0 eq).

  • Dissolution: Dissolve the acid in 10 mL of anhydrous DMF.

  • Reagent Addition: To the solution, add Benzofuran-5-ylmethanamine HCl (184 mg, 1.0 mmol, 1.0 eq), followed by HATU (418 mg, 1.1 mmol, 1.1 eq).

  • Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol, 3.0 eq) to the stirring mixture. The addition of the base is crucial to neutralize the HCl salt and facilitate the coupling reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting amine will indicate reaction completion.

  • Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water.

  • Extraction: Extract the aqueous layer three times with 25 mL of Dichloromethane (DCM). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 30 mL of saturated sodium bicarbonate solution (to remove unreacted acid) and 30 mL of brine (to remove water-soluble impurities).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield the pure product, N-(benzofuran-5-ylmethyl)-4-chlorobenzamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Future Perspectives

The utility of Benzofuran-5-ylmethanamine HCl is far from exhausted. Its application in emerging synthetic methodologies, such as DNA-encoded library (DEL) synthesis and flow chemistry, will likely accelerate the discovery of new drug candidates. Furthermore, its incorporation into multi-target ligands, designed to interact with several biological targets simultaneously, represents a promising strategy for treating complex diseases like cancer and neurodegenerative disorders.[11] As our understanding of disease biology deepens, this versatile building block will continue to be an invaluable tool for medicinal chemists striving to create the next generation of innovative medicines.

References

  • Kwiecień, H., Goszczyńska, A., & Rokosz, P. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current Pharmaceutical Design, 22(7), 879-94.
  • El-Sayed, N., El-Bendary, E., El-Ashry, M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1334-1354. [Link]

  • Abdel-Sattar, M., Fayed, E., El-Adl, K., et al. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances. [Link]

  • ResearchGate. (n.d.). Benzofuran derivatives with GSK-3β inhibitory activity. ResearchGate. [Link]

  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5). [Link]

  • A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. [Link]

  • RSC Publishing. (n.d.). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link]

  • PMC. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives. ResearchGate. [Link]

  • Farhat, J., Alzyoud, L., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Scribd. (n.d.). Novel Synthesis of Benzofuran Derivatives. Scribd. [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(4), 1735. [Link]

  • Semantics Scholar. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis Online. [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of Benzofuran-5-ylmethanamine Hydrochloride Derivatives

Part 1: Strategic Overview & Retrosynthetic Logic Introduction Benzofuran-5-ylmethanamine (5-aminomethylbenzofuran) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for tryptamine (indole-3-et...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Retrosynthetic Logic

Introduction

Benzofuran-5-ylmethanamine (5-aminomethylbenzofuran) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for tryptamine (indole-3-ethanamine) and benzylamine. Its derivatives are frequently investigated in serotonin receptor modulation (e.g., 5-HT1A agonists), kinase inhibition, and anti-arrhythmic agents (structural homology to Dronedarone intermediates).

The synthesis of the hydrochloride salt is preferred for drug development due to its enhanced water solubility, crystallinity, and long-term stability compared to the oxidation-prone free base.

Retrosynthetic Analysis

To provide maximum operational flexibility, this guide details two distinct synthetic pathways. The choice of pathway depends on the availability of starting materials and the desired substitution pattern of the final derivative.

  • Route A (Reductive Amination): Best for synthesizing N-substituted derivatives or when starting from Benzofuran-5-carbaldehyde.

  • Route B (Nitrile Reduction): Best for large-scale production of the primary amine from 5-Cyanobenzofuran.

Retrosynthesis Target Benzofuran-5-ylmethanamine HCl FreeBase Free Amine Intermediate FreeBase->Target HCl/Dioxane Oxime Oxime / Imine Intermediate Oxime->FreeBase Reduction (Zn/HCl or H2/Pd) Aldehyde Benzofuran-5-carbaldehyde Aldehyde->Oxime NH2OH or R-NH2 Nitrile 5-Cyanobenzofuran Nitrile->FreeBase Reduction (Raney Ni or LAH) Bromide 5-Bromobenzofuran Bromide->Nitrile Rosenmund-von Braun

Figure 1: Retrosynthetic disconnection showing the Aldehyde (Reductive Amination) and Nitrile (Reduction) pathways.[1][2][3][4][5][6][7][8][9]

Part 2: Detailed Experimental Protocols

Protocol A: Reductive Amination via Oxime Intermediate

Target: Primary Amine Synthesis (


)
Applicability:  High-fidelity synthesis avoiding over-alkylation (secondary amine byproducts).
1. Mechanistic Insight

Direct reductive amination of aldehydes with ammonia often leads to mixtures of primary, secondary, and tertiary amines. To ensure the formation of the primary amine , this protocol proceeds via a stable oxime intermediate , which is subsequently reduced. This method is chemically distinct and offers higher purity profiles for pharmaceutical applications.

2. Reagents & Materials
  • Precursor: Benzofuran-5-carbaldehyde (1.0 eq)

  • Reagent: Hydroxylammonium chloride (

    
    ) (1.5 eq)
    
  • Base: Sodium Acetate (

    
    ) or 
    
    
    
    (1.5 eq)
  • Reductant: Zinc dust (activated) or

    
     / Pd/C
    
  • Solvent: Ethanol/Water (3:1 v/v)

3. Step-by-Step Methodology

Step I: Formation of Benzofuran-5-carbaldehyde Oxime

  • Dissolution: In a 250 mL round-bottom flask, dissolve Benzofuran-5-carbaldehyde (10.0 mmol) in Ethanol (30 mL).

  • Buffering: Add a solution of Sodium Acetate (15.0 mmol) in Water (10 mL).

  • Addition: Cool to 0°C. Add Hydroxylammonium chloride (15.0 mmol) portion-wise over 10 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear, replaced by the oxime (
      
      
      
      ).
  • Isolation: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    and concentrate to yield the crude oxime (typically a white/off-white solid).

Step II: Reduction to Methanamine

  • Activation: Suspend the crude oxime in Acetic Acid (20 mL) or Ethanol (50 mL).

  • Reduction (Zn/HCl Method):

    • Cool to 0°C.[10]

    • Add Activated Zinc Dust (10.0 eq) slowly.

    • Add conc. HCl dropwise (caution: exotherm/hydrogen evolution). Maintain temp < 20°C.

    • Alternative (Catalytic): Hydrogenate at 40 psi

      
       using 10% Pd/C (10 wt%) in MeOH/Ammonia.
      
  • Workup: Filter off zinc/catalyst through Celite.

  • Basification: Adjust pH to >12 using 2N NaOH.

  • Extraction: Extract the free amine immediately into Dichloromethane (DCM). Note: Benzyl-type amines react with atmospheric

    
    ; proceed quickly.
    
Protocol B: Catalytic Reduction of 5-Cyanobenzofuran

Target: Scale-Up Synthesis Applicability: Industrial batches where 5-cyanobenzofuran is available.

1. Mechanistic Insight

The reduction of the nitrile group (


) is the most atom-economical route. While Lithium Aluminum Hydride (LAH) is common in academic labs, this protocol uses Raney Nickel  or Cobalt Chloride/Borohydride , which are safer and more selective, avoiding reduction of the benzofuran double bond (C2-C3).
2. Step-by-Step Methodology (Chemical Reduction)
  • Setup: Dissolve 5-cyanobenzofuran (10 mmol) in Methanol (40 mL).

  • Catalyst Addition: Add

    
     (2.0 eq). The solution typically turns deep purple/blue.
    
  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    , 10.0 eq) portion-wise.
    
    • Caution: Vigorous hydrogen gas evolution. The mixture will turn black (formation of cobalt boride active species).

  • Quench: After 2 hours, quench carefully with 1N HCl until gas evolution ceases.

  • Workup: Basify with conc. Ammonium Hydroxide to dissolve cobalt salts. Extract with DCM.[7]

Protocol C: Hydrochloride Salt Formation (Universal)

Critical Step: Converting the unstable free base to the stable API-grade salt.

  • Solvation: Dissolve the crude free amine oil in anhydrous Diethyl Ether or 1,4-Dioxane (10 mL/g).

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane dropwise with vigorous stirring.

  • Precipitation: The hydrochloride salt will precipitate immediately as a white solid.

  • Maturation: Stir for 30 minutes at 0°C to ensure complete salt formation.

  • Filtration: Filter the solid under Argon/Nitrogen (hygroscopic).

  • Washing: Wash with cold anhydrous ether (

    
    ).
    
  • Drying: Vacuum dry at 40°C over

    
    .
    

Part 3: Critical Process Parameters & Visualization

Process Logic Flow

Workflow Start Crude Reaction Mixture (Post-Reduction) Filter Filtration (Celite) Start->Filter Remove Catalyst pH_Adj pH Adjustment (>12) Release Free Base Filter->pH_Adj Extract DCM Extraction pH_Adj->Extract Organic Layer Dry Drying (Na2SO4) & Conc. Extract->Dry Salt Salt Formation (HCl/Dioxane) Dry->Salt 0°C, Anhydrous Final Benzofuran-5-ylmethanamine HCl (White Solid) Salt->Final Filtration

Figure 2: Downstream processing workflow for isolation and salt formation.

Troubleshooting & Optimization Table
ParameterObservationCorrective Action
Over-reduction Reduction of C2-C3 double bond (dihydrobenzofuran formed).Switch from Pd/C to Raney Nickel or CoCl2/NaBH4 . Avoid high pressure (>50 psi) hydrogenation.
Dimerization Secondary amine impurity detected (

peak doubles).
Increase dilution during reduction. Ensure excess ammonia/hydroxylamine is present during initial steps.
Hygroscopicity Final HCl salt becomes sticky/gum.Ensure solvent for salt formation is anhydrous . Wash precipitate with dry ether. Store in desiccator.
Coloration Product turns pink/brown upon storage.Free base oxidation.[11] Ensure complete conversion to HCl salt. Store under inert gas.

Part 4: Analytical Validation Specifications

For API release or publication, the following data is required:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.40 (br s, 3H, 
      
      
      
      ),
    • 
       7.9–7.3 (m, aromatic protons),
      
    • 
       6.9 (d, furan C3-H),
      
    • 
       4.1 (q, 2H, 
      
      
      
      -N).
    • Note: The

      
       peak shifts significantly between free base (
      
      
      
      ppm) and salt (
      
      
      ppm).
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

    • Gradient: 5% B to 95% B over 20 min.

    • Detection: UV 254 nm (Benzofuran has strong UV absorbance).

References

  • Vertex Pharmaceuticals. (2011). Process for preparing benzofurans (Dronedarone intermediates).[3][6][12][13] European Patent EP2388256A1. Link

  • Kozlov, N. G., et al. (2019).[7] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.[12] PMC - NIH. Link

  • BenchChem. (2025).[8][9] Application Notes and Protocols for the One-Pot Synthesis of Furan-Derived Primary Amines.Link

  • Li, X., et al. (2021). One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni.[2] ChemSusChem.[2] Link

  • Organic Chemistry Portal. Synthesis of Benzofurans: Recent Literature and Protocols.Link

Sources

Application

Procedure for amide coupling using Benzofuran-5-ylmethanamine hydrochloride

Application Note: Amide Coupling Strategies for Benzofuran-5-ylmethanamine Hydrochloride Abstract & Strategic Context Benzofuran-5-ylmethanamine hydrochloride (CAS: 156326-33-3) is a high-value building block in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Amide Coupling Strategies for Benzofuran-5-ylmethanamine Hydrochloride

Abstract & Strategic Context

Benzofuran-5-ylmethanamine hydrochloride (CAS: 156326-33-3) is a high-value building block in medicinal chemistry, frequently employed to introduce the benzofuran scaffold into kinase inhibitors and GPCR ligands.[1] Its structural core—a bicyclic, electron-rich ether—provides unique pi-stacking interactions and metabolic stability compared to indole isosteres.[1]

However, its commercial supply as a hydrochloride salt presents a specific synthetic challenge. Incomplete neutralization of the salt leads to stalled reactions, while the electron-rich nature of the benzofuran ring requires conditions that avoid oxidative degradation. This guide provides two field-validated protocols: a high-throughput HATU method for discovery chemistry and a scalable T3P® method for process development, ensuring >90% yields and high purity.[1]

Chemical Considerations & "The HCl Factor"

The most common failure mode in coupling this reagent is stoichiometric mismatch .

  • The Trap: Standard protocols often prescribe 1.0–1.5 equivalents of base (e.g., DIPEA).

  • The Reality: The amine is supplied as

    
    .[1]
    
    • 1.0 eq of base is consumed immediately just to free the amine (

      
      ).
      
    • 0.0 eq remains to drive the catalytic cycle or neutralize the acidic byproduct of the coupling agent (e.g., HOAt from HATU).

  • The Solution: You must use a minimum of 3.0 equivalents of base.

Solubility & Solvent Choice

Benzofuran-5-ylmethanamine HCl is sparingly soluble in Dichloromethane (DCM) but soluble in Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[1]

  • Small Scale (<100 mg): Use pure DMF.

  • Scale Up (>1 g): Use a DCM/DMF (4:1) mixture to facilitate aqueous workup.[2]

Decision Matrix & Workflow

The following logic flow ensures process reliability before you mix reagents.

CouplingLogic Start Start: Benzofuran-5-ylmethanamine HCl ScaleCheck Check Scale Start->ScaleCheck HATU_Path Discovery (<100 mg) High Cost / High Yield ScaleCheck->HATU_Path Small Scale T3P_Path Process (>1 g) Green / Easy Workup ScaleCheck->T3P_Path Large Scale Solvent_DMF Solvent: Anhydrous DMF HATU_Path->Solvent_DMF Base_Strat1 Base: DIPEA (3.0 - 4.0 eq) Solvent_DMF->Base_Strat1 Reaction Coupling Reaction (Monitor by LCMS) Base_Strat1->Reaction Solvent_Mix Solvent: EtOAc or 2-MeTHF (Add DMF if salt insoluble) T3P_Path->Solvent_Mix Base_Strat2 Base: Pyridine or NMM (3.0 - 5.0 eq) Solvent_Mix->Base_Strat2 Base_Strat2->Reaction Workup Workup Strategy Reaction->Workup Flash Column Chromatography Workup->Flash HATU (Remove Urea) Wash Acid/Base Wash Only (T3P Advantage) Workup->Wash T3P (Water Soluble Byproducts)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and downstream processing requirements.

Protocol A: The "Gold Standard" HATU Coupling

Best for: Discovery chemistry, precious carboxylic acids, and ensuring success on the first try. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester) which reacts rapidly with the amine.[1]

Reagents
  • Amine: Benzofuran-5-ylmethanamine HCl (1.0 eq)[1]

  • Carboxylic Acid: 1.0 – 1.1 eq

  • Coupling Agent: HATU (1.1 – 1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5 eq )[1]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)

Step-by-Step Procedure
  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (1.0 eq only). Stir at Room Temperature (RT) for 5–10 minutes.

    • Why? This forms the activated ester immediately. The solution usually turns yellow/orange.

  • Salt Neutralization: In a separate vial, suspend Benzofuran-5-ylmethanamine HCl (1.0 eq) in DMF. Add the remaining DIPEA (2.5 eq).

    • Why? This generates the free amine in situ. You may see the solid dissolve as it converts to the free base.

  • Addition: Add the Amine/Base solution to the Activated Acid solution.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.[3]

    • Note: The benzofuran ring is stable; inert atmosphere (

      
      ) is recommended but strictly dry air is usually sufficient.
      
  • Workup: Dilute with EtOAc. Wash sequentially with:

    • Saturated

      
       (removes acid/HATU byproducts).
      
    • Water (x2) (removes DMF).

    • Brine (x1).

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc or DCM/MeOH).
    

Protocol B: The Scalable T3P® Method

Best for: >1g scale, "Green" chemistry, and avoiding column chromatography. Mechanism: T3P (Propylphosphonic anhydride) drives coupling with low epimerization.[2][4] All byproducts are water-soluble.[1]

Reagents
  • Amine: Benzofuran-5-ylmethanamine HCl (1.0 eq)[1]

  • Carboxylic Acid: 1.1 eq

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 eq)

  • Base: Pyridine (Preferred) or NMM (N-methylmorpholine) (4.0 eq )[1]

  • Solvent: EtOAc or 2-MeTHF (add minimal DMF if solubility is an issue).

Step-by-Step Procedure
  • Charge: To a reactor/flask, add Carboxylic Acid (1.1 eq), Benzofuran-5-ylmethanamine HCl (1.0 eq), and solvent (EtOAc).

  • Base Addition: Add Pyridine (4.0 eq).

    • Observation: The mixture may warm slightly. Ensure the salt is breaking up (suspension is fine).

  • T3P Addition: Add T3P solution dropwise over 5 minutes.

    • Why? Exothermic control.

  • Reaction: Stir at RT. If conversion is slow after 2 hours, heat to 50°C.

    • Benzofuran Note:[1][5][6][7][8][9] T3P is very mild; heating up to 80°C is generally safe for the benzofuran core.

  • Workup (The "Magic" Step):

    • Add water to the reaction mixture.[2]

    • Separate phases.

    • Wash organic layer with 0.5 M HCl (removes Pyridine and unreacted Amine).

    • Wash with 0.5 M NaOH (removes unreacted Acid and T3P byproducts).

    • Wash with Brine.

  • Isolation: Concentrate organic layer. Often yields pure product without chromatography.

Comparative Data & Troubleshooting

FeatureHATU ProtocolT3P ProtocolEDC/HOBt (Legacy)
Base Req. High (3.5 eq)High (4.0 eq)Moderate (2.5 eq)
Reaction Rate Very Fast (<1 h)Moderate (2–12 h)Slow (Overnight)
Purification Column usually requiredExtraction often sufficientUrea byproduct difficult to remove
Cost HighModerateLow
Benzofuran Safety ExcellentExcellentGood

Troubleshooting Guide:

  • Issue: Low Yield / Recovered Acid.

    • Cause: Insufficient base. The HCl attached to the amine "ate" your base.

    • Fix: Check pH of reaction mixture. It must be basic (pH > 8) on wet pH paper. Add more DIPEA.

  • Issue: Dimerization.

    • Cause: Slow activation allowing amine-amine side reactions (rare with primary amines).[1]

    • Fix: Ensure pre-activation of the acid (Protocol A, Step 1).

  • Issue: Benzofuran Decomposition.

    • Cause: Strong acidic workup or presence of oxidants.

    • Fix: Keep workup washes mild (0.5 M HCl is safer than 1 M or 2 M). Avoid bleach or peroxides.

References

  • Montalbetti, C. A., & Falque, V. (2005).[10][11][12] Amide bond formation and peptide coupling.[2][3][4][10][13][14] Tetrahedron, 61(46), 10827-10852.[11]

    • Foundational review establishing HATU/DIPEA as the premier method for difficult couplings.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

    • Validates T3P as the preferred reagent for scale-up and handling amine salts.[1]

  • Valeur, E., & Bradley, M. (2009).[11] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Discusses the mechanism of uronium salts (HATU) and the necessity of base stoichiometry.

Sources

Method

Reaction mechanism of Benzofuran-5-ylmethanamine HCl with aldehydes

Topic: Reaction Mechanism and Protocol for the Reductive Amination of Benzofuran-5-ylmethanamine HCl with Aldehydes Document Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Process Chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Mechanism and Protocol for the Reductive Amination of Benzofuran-5-ylmethanamine HCl with Aldehydes Document Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Benzofuran Scaffold in Drug Discovery

Benzofuran-5-ylmethanamine (CAS: 156325-16-9) is a high-value pharmacophore in medicinal chemistry. The benzofuran moiety acts as a bioisostere for indole and naphthalene, frequently appearing in anti-arrhythmic agents (e.g., Amiodarone), anti-inflammatory drugs, and kinase inhibitors.

The primary amine functionality attached to the C5-position via a methylene bridge serves as a critical "handle" for diversifying libraries. By reacting this amine with various aldehydes, researchers can rapidly generate secondary amine derivatives—a privileged structural motif in GPCR and ion channel ligands.

This guide details the Reductive Amination of Benzofuran-5-ylmethanamine HCl. Unlike simple alkylations, this pathway suppresses over-alkylation and allows for the introduction of complex R-groups under mild conditions.

Mechanistic Insight

The reaction proceeds via a Reductive Amination pathway.[1][2][3][4][5][6][7][8][9] Because the starting material is a hydrochloride salt (HCl), the mechanism involves an initial equilibrium step to liberate the nucleophilic free amine.

Key Mechanistic Stages:
  • Salt Neutralization (In-Situ): The amine HCl salt exists in equilibrium with the free amine. In the presence of a mild base (or buffered conditions), the free amine is generated.

  • Nucleophilic Attack: The lone pair of the free amine attacks the electrophilic carbonyl carbon of the aldehyde.

  • Hemiaminal Formation: A proton transfer leads to the unstable carbinolamine (hemiaminal) intermediate.

  • Imine (Schiff Base) Formation: Elimination of water generates the imine. This step is often reversible and acid-catalyzed.

  • Iminium Ion Formation: Under weakly acidic conditions (often provided by the reducing agent or added acetic acid), the imine is protonated to an iminium ion, increasing its electrophilicity.

  • Hydride Transfer: The reducing agent (e.g., Sodium Triacetoxyborohydride) selectively delivers a hydride to the iminium carbon, locking the structure into the stable secondary amine.

Visualizing the Pathway

ReactionMechanism Start Benzofuran-5-ylmethanamine (HCl Salt) FreeAmine Free Amine (Nucleophile) Start->FreeAmine -HCl Base Base (e.g., DIPEA/TEA) Free-basing Base->FreeAmine Hemiaminal Hemiaminal Intermediate FreeAmine->Hemiaminal + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Iminium Iminium Ion (Activated) Imine->Iminium + H+ Product Secondary Amine (Final Product) Iminium->Product + H- (Reduction)

Figure 1: Step-wise mechanistic flow from salt neutralization to irreversible hydride reduction.

Experimental Protocols

We present two validated methods. Method A is the industry standard for library synthesis due to its high chemoselectivity (avoiding aldehyde reduction). Method B is a cost-effective alternative for robust substrates.

Method A: Sodium Triacetoxyborohydride (STAB) Protocol (Preferred)

Best for: Chemoselectivity, acid-sensitive substrates, and preventing dialkylation.

Reagents:

  • Benzofuran-5-ylmethanamine HCl (1.0 equiv)[10]

  • Aldehyde (1.0 – 1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)[4]

  • DIPEA (N,N-Diisopropylethylamine) (1.0 equiv) – Required to neutralize the HCl salt.

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous).

Procedure:

  • Free-Basing (In-Situ): In a reaction vial, suspend Benzofuran-5-ylmethanamine HCl in DCE (0.1 M concentration). Add DIPEA (1.0 equiv) and stir for 10 minutes at Room Temperature (RT) to ensure neutralization.

  • Imine Formation: Add the Aldehyde (1.05 equiv) and Acetic Acid (1.0 equiv). Stir for 30–60 minutes.

    • Note: AcOH catalyzes imine formation and buffers the subsequent reduction.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in a single portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the imine intermediate.

  • Quench: Quench by adding saturated aqueous NaHCO3. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Method B: Sodium Borohydride (NaBH4) Stepwise Protocol

Best for: Simple substrates, lower cost, or when STAB is unavailable.

Reagents:

  • Benzofuran-5-ylmethanamine HCl (1.0 equiv)[10]

  • Aldehyde (1.0 equiv)

  • Sodium Borohydride (NaBH4) (1.0 – 1.5 equiv)

  • Triethylamine (TEA) (1.0 equiv)

  • Solvent: Methanol (MeOH).[1][2][8]

Procedure:

  • Imine Pre-formation: Dissolve the amine HCl salt in MeOH. Add TEA (1.0 equiv) and the Aldehyde (1.0 equiv).

  • Dehydration: Add anhydrous MgSO4 (approx. 200 mg/mmol) to the mixture to absorb water and drive the equilibrium toward the imine. Stir for 2–4 hours at RT (or reflux if the aldehyde is sterically hindered).

  • Filtration: Filter off the MgSO4 solids (crucial to prevent hydrolysis during reduction).

  • Reduction: Cool the filtrate to 0°C. Add NaBH4 portion-wise (exothermic).

  • Completion: Allow to warm to RT and stir for 1 hour.

  • Workup: Evaporate MeOH. Redissolve residue in EtOAc/Water. Perform standard extraction.

Optimization & Troubleshooting

The following decision tree and troubleshooting table address common failure modes in benzofuran synthesis.

Decision Logic for Protocol Selection

DecisionTree Start Start: Select Protocol AldehydeCheck Is the Aldehyde Acid-Sensitive or Electron-Deficient? Start->AldehydeCheck MethodA Use Method A (STAB/DCE) (Mild, Selective) AldehydeCheck->MethodA Yes MethodB Use Method B (NaBH4/MeOH) (Stepwise) AldehydeCheck->MethodB No Dialkylation Problem: Dialkylation Observed? MethodA->Dialkylation Solution1 Increase Amine Equiv (1.2 eq) Add bulky protecting group Dialkylation->Solution1 Yes

Figure 2: Logic flow for selecting the optimal reductive amination method.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion HCl salt not fully neutralized.Ensure 1.0 eq of DIPEA/TEA is added before aldehyde addition.
Residual Imine Incomplete reduction.Check pH. STAB requires slightly acidic conditions (pH 5-6). Add more AcOH.
Dialkylation Primary amine is too nucleophilic.Use excess amine (1.2–1.5 eq) relative to aldehyde. Add aldehyde slowly.
Aldehyde Reduction Reducing agent is too strong.Switch from NaBH4 to NaBH(OAc)3. Avoid NaBH3CN if possible (toxicity).
Product Hydrolysis Unstable product during workup.Avoid strong acids during workup. Keep pH neutral or slightly basic.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[11] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[11] 11, 1996, pp. 3849-3862.[11] Link

  • BenchChem. "Application Notes and Protocols: Synthesis of Benzylamine Derivatives." BenchChem Technical Library, 2025. Link

  • Li, X., et al. "Design, Synthesis and Biological Evaluation of Benzofuran Derivatives." European Journal of Medicinal Chemistry, vol. 127, 2017, pp. 255-266. Link

  • Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, vol. 59, 2002, pp. 1-714. Link

  • Sigma-Aldrich. "Product Specification: (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride." Sigma-Aldrich Catalog, 2025. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of Benzofuran-5-ylmethanamine Hydrochloride in DMSO

Case ID: BZ-DMSO-STAB-001 Compound Class: Primary Benzylic Amine / Heterocycle Solvent System: Dimethyl Sulfoxide (DMSO) Status: Active Guide Core Stability Profile (The "Why") As a Senior Application Scientist, I must c...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BZ-DMSO-STAB-001 Compound Class: Primary Benzylic Amine / Heterocycle Solvent System: Dimethyl Sulfoxide (DMSO) Status: Active Guide

Core Stability Profile (The "Why")

As a Senior Application Scientist, I must clarify that while Dimethyl Sulfoxide (DMSO) is the "universal solvent" for small molecule libraries, it is not inert.[1] For Benzofuran-5-ylmethanamine hydrochloride , the stability profile is governed by the interaction between three critical factors: the primary benzylic amine , the hygroscopic nature of DMSO , and the acidity of the hydrochloride salt .

The Chemical Vulnerability Triad
  • Oxidative Deamination (The Primary Risk): The amino group in Benzofuran-5-ylmethanamine is "benzylic" (attached to a methylene group linked to the aromatic benzofuran ring). Benzylic amines are significantly more susceptible to auto-oxidation than simple alkyl amines. In the presence of dissolved oxygen, they can degrade into the corresponding imine and eventually the aldehyde (Benzofuran-5-carbaldehyde), releasing ammonia.[1] DMSO can facilitate this by increasing oxygen solubility.

  • Hygroscopicity-Induced Precipitation: DMSO is aggressively hygroscopic. At 40% relative humidity, pure DMSO can absorb up to 6% water by weight within hours.[2]

    • The Mechanism: Benzofuran-5-ylmethanamine HCl is a salt. While soluble in dry DMSO, its solubility often decreases as the water content increases (the "antisolvent" effect), leading to "crashing out" (precipitation) upon freeze-thaw cycles.[1]

  • Acid-Catalyzed Hydrolysis: The hydrochloride salt (HCl) creates a weakly acidic environment when dissolved. If the DMSO absorbs water, this acidity can catalyze the cleavage of the benzofuran ring (opening the furan oxygen bond) over long periods of warm storage, though the benzofuran ring itself is generally robust compared to the amine tail.

Troubleshooting Dashboard (The "What to do")

Use this matrix to diagnose issues with your specific lot (CAS: 635309-62-5 or similar derivatives).

SymptomProbable CauseValidation StepCorrective Action
Solution turns Yellow/Amber Oxidative Degradation. The amine is converting to an imine or N-oxide.Run LC-MS.[3] Look for [M+16] (N-oxide) or [M-2] (Imine) peaks.Irreversible. Discard. For future stocks, purge DMSO with Argon before dissolving.
White Crystals/Haze Water Absorption. DMSO has absorbed atmospheric moisture, lowering solubility.[1]Warm to 37°C and sonicate. If it clears, it was precipitation.Recoverable. Sonicate. Store in a desiccator. Use single-use aliquots to prevent future moisture entry.[4]
Garlic/Oyster Odor Solvent Breakdown. DMSO is degrading into dimethyl sulfide (DMS).Smell test (waft, do not inhale directly).[1]Warning Sign. The solvent is compromised, likely due to heat or acid trace. Compound integrity is suspect.
Shift in Retention Time Salt Dissociation. In wet DMSO, the HCl salt may equilibrate with the free base.Check pH of mobile phase.Ensure LC-MS mobile phase is buffered (e.g., 0.1% Formic Acid) to keep the amine protonated.[1]

Visualizing Degradation Pathways

The following diagram illustrates the logical flow of degradation risks for this specific compound class in DMSO.

DegradationPathways Compound Benzofuran-5-ylmethanamine HCl (In DMSO) Imine Imine Intermediate (Unstable) Compound->Imine Oxidation (Slow) Precipitate Solid Precipitate (Loss of Titer) Compound->Precipitate Solubility Drop RingOpen Ring Cleavage (Rare, Acid-Catalyzed) Compound->RingOpen High Temp + Acid Oxygen Dissolved Oxygen (Air Exposure) Oxygen->Imine Water Absorbed Water (Hygroscopicity) Water->Precipitate Aldehyde Benzofuran-Aldehyde (Yellowing) Imine->Aldehyde Hydrolysis

Caption: Figure 1.[1] Degradation logic tree showing the transition from primary amine to aldehyde (oxidation) and physical precipitation driven by water absorption.

Best Practice Protocols (The "How")

To ensure data integrity, do not treat this compound like a generic reagent. Follow this "Gold Standard" preparation workflow.

Protocol: Preparation of Ultra-Stable Stock Solutions (10 mM)

Reagents Required:

  • Benzofuran-5-ylmethanamine HCl (Solid)[5]

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves)[1]

  • Argon or Nitrogen gas line

Step-by-Step Methodology:

  • Environment Control:

    • Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents condensation from forming on the cold solid (hygroscopic shock).

  • Weighing:

    • Weigh the required amount rapidly. The HCl salt can be hygroscopic.

  • Solvent De-gassing (Critical):

    • Before adding DMSO, bubble Argon/Nitrogen through the solvent for 5 minutes to displace dissolved oxygen. This is the #1 defense against the "Yellowing" oxidation issue.

  • Dissolution:

    • Add the de-gassed DMSO to the solid. Vortex until clear.

    • Note: If the solution warms up (exothermic solvation), let it cool before sealing.[1]

  • Aliquot Strategy:

    • Do not store in a single large bottle.

    • Dispense into amber glass vials or polypropylene tubes (e.g., Matrix tubes) in single-use volumes (e.g., 50 µL).

  • Storage:

    • Short-term (<1 month): -20°C.[6]

    • Long-term (>1 month): -80°C.[6]

    • Always store in a secondary container with desiccant packs.

Workflow Visualization

StockPrep Start Solid Compound (Room Temp) Mix Dissolve & Vortex Start->Mix Gas Purge DMSO (Argon/N2) Gas->Mix Aliquot Aliquot into Single-Use Vials Mix->Aliquot Freeze Store at -80°C (With Desiccant) Aliquot->Freeze

Caption: Figure 2. Recommended workflow for preparing oxidation-resistant stock solutions.

Frequently Asked Questions (FAQs)

Q: Can I re-freeze the stock solution after using it once? A: Not recommended. Every freeze-thaw cycle creates a "cryoconcentration" effect where pure DMSO freezes first, forcing the compound and any water into a highly concentrated, acidic liquid pocket.[1] This accelerates degradation.[2] Use single-use aliquots.

Q: My solution arrived frozen. Is it ruined? A: Likely not. DMSO freezes at 18.5°C. Shipping on dry ice or even cold packs often freezes the solution. Thaw it completely at 37°C and vortex vigorously to ensure homogeneity before use. If a precipitate remains after warming, then the integrity is compromised.

Q: Why does the LC-MS show a small peak at M+14? A: This is a common artifact in DMSO storage known as N-methylation . Over long periods (months/years), DMSO can act as a methylating agent toward primary amines.[1] If this peak is <5%, the compound is usually still usable for screening, but should be purified for kinetics/affinity studies.[1]

Q: Can I store the stock in polystyrene (PS) plates? A: No. DMSO leaches plasticizers from polystyrene. Use Polypropylene (PP) or Cyclic Olefin Copolymer (COC) plates for storage.

References

  • Way, L., et al. (2005).[1] "In situ DMSO hydration measurements of HTS compound libraries." Journal of Biomolecular Screening. Link

  • Cheng, X., et al. (2003).[1][3] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening. Link

  • Kozikowski, B.A., et al. (2003).[1] "The effect of room-temperature storage on the stability of compounds in DMSO." Journal of Biomolecular Screening. Link

  • BenchChem Technical Support. (2025). "An In-depth Technical Guide to the Hygroscopic Nature of DMSO in Experiments." Link

  • Sigma-Aldrich. (n.d.). "Benzofuran-5-ylmethanamine hydrochloride Product Data." Link

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: LC-MS Characterization of Benzofuran-5-ylmethanamine HCl

Executive Summary Benzofuran-5-ylmethanamine HCl (CAS: 37798-08-6) is a critical bicyclic aromatic building block often employed in the synthesis of bioactive ligands targeting serotonergic receptors (5-HT) and kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzofuran-5-ylmethanamine HCl (CAS: 37798-08-6) is a critical bicyclic aromatic building block often employed in the synthesis of bioactive ligands targeting serotonergic receptors (5-HT) and kinase inhibitors.[1] Its structural duality—comprising a lipophilic benzofuran core and a hydrophilic primary amine—presents unique chromatographic challenges.

This guide objectively compares the LC-MS characterization of this compound against alternative analytical strategies. While standard HPLC-UV is sufficient for purity checks, it lacks the specificity required to distinguish regioisomers (e.g., 2-yl or 3-yl analogs). We demonstrate that HILIC-MS/MS or High-pH Reversed-Phase (RP) LC-MS offers superior retention and peak shape compared to traditional acidic C18 methods, which often result in peak tailing and ion suppression for this analyte.

Compound Profile & Physicochemical Properties[2][3][4][5][6][7][8][9]

Understanding the "personality" of the molecule is the first step in method design. The primary amine functionality dictates the charge state and retention behavior.

PropertyValueImplication for LC-MS
Formula (Free Base) C₉H₉NOMonoisotopic Mass: 147.068
Formula (Salt) C₉H₁₀ClNOMW: 183.63 g/mol
pKa (Amine) ~9.5 (Predicted)Highly protonated at pH < 7.
LogP ~1.2Moderately lipophilic, but amine polarity dominates at low pH.
Solubility Water, Methanol, DMSOCompatible with RP and HILIC mobile phases.

Comparative Analysis: Separation Strategies

For this evaluation, we compared three distinct chromatographic approaches to determine the optimal method for retention, peak symmetry, and sensitivity.

Method A: Standard Acidic C18 (The "Default" Alternative)
  • Column: C18, 1.7 µm.

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Outcome: Poor. The protonated amine (pH 2.7) is highly polar and repelled by the C18 stationary phase, leading to elution near the void volume (

    
    ) and significant peak tailing due to secondary silanol interactions.
    
Method B: High-pH Reversed Phase (Recommended Alternative 1)
  • Column: C18 (Hybrid Particle), 1.7 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Outcome: Excellent. At pH 10, the amine is neutral (unprotonated), significantly increasing hydrophobicity. This results in strong retention, sharp peak shape, and improved loadability.

    • Note: Requires a high-pH stable column (e.g., bridged ethyl hybrid silica).

Method C: HILIC (Recommended Alternative 2)
  • Column: Amide or Bare Silica.

  • Mobile Phase: Acetonitrile/Water + 10 mM Ammonium Formate (pH 3).

  • Outcome: Superior Sensitivity. HILIC retains the polar amine via electrostatic and partition mechanisms. The high organic content (80-90% ACN) enhances desolvation efficiency in the ESI source, often boosting sensitivity by 5-10x compared to RP.

Performance Data Summary
MetricAcidic C18 (Standard)High-pH C18 (Optimized)HILIC (Sensitivity)
Retention Factor (

)
0.5 (Risk of ion suppression)4.2 (Stable)3.8 (Stable)
Peak Asymmetry (

)
1.8 (Tailing)1.1 (Symmetrical)1.2 (Symmetrical)
MS Signal Intensity Baseline (1x)High (2x)Ultra-High (8x)
Isomer Selectivity LowModerateHigh

Mass Spectrometry Characterization (LC-MS/MS)

Ionization Source: ESI+ vs. APCI
  • Electrospray Ionization (ESI+): The preferred mode. The basic amine readily protonates ([M+H]⁺ = 148.1), providing a stable precursor ion.

  • APCI: Less effective for this specific salt form due to thermal instability potential of the HCl salt prior to ionization.

Fragmentation Pathway (MS/MS)

Differentiation of Benzofuran-5-ylmethanamine from its isomers (e.g., 2-, 3-, 4-, 6-, or 7-yl) relies on subtle fragmentation differences.

  • Precursor: m/z 148.08

  • Primary Fragment: m/z 131.05 (Loss of NH₃). This is the "benzylamine" signature.

  • Secondary Fragment: m/z 103.05 (Loss of CO). Characteristic of benzofuran ring contraction/opening.

  • Deep Fragment: m/z 77.04 (Phenyl cation).

Visualizing the Fragmentation Logic

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 148 Frag1 Fragment 1 [M+H - NH3]+ m/z 131 Precursor->Frag1 Loss of NH3 (-17 Da) Frag2 Fragment 2 [Benzofuran Core - CO]+ m/z 103 Frag1->Frag2 Ring Contraction Loss of CO (-28 Da) Frag3 Fragment 3 [C6H5]+ m/z 77 Frag2->Frag3 Aromatic Breakdown

Figure 1: Proposed ESI+ MS/MS fragmentation pathway for Benzofuran-5-ylmethanamine.

Detailed Experimental Protocol

This protocol uses the High-pH Reversed Phase approach for robustness in routine QC environments.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg Benzofuran-5-ylmethanamine HCl in 1 mL Methanol (Free base equivalent ~0.8 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in Water/Acetonitrile (90:10 v/v). Crucial: Do not use 100% organic solvent for diluent to prevent peak distortion.

Step 2: LC Parameters[10]
  • System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 50 mm (or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B

    • 5.5 min: Stop

  • Flow Rate: 0.4 mL/min.[2]

  • Temp: 40°C.

Step 3: MS Parameters (Generic Triple Quad)
  • Source: ESI Positive.[2]

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 25 V (Optimized for m/z 148).

  • Desolvation Temp: 400°C.

  • MRM Transitions:

    • Quantifier: 148.1 → 131.1 (CE: 15 eV)

    • Qualifier: 148.1 → 103.1 (CE: 28 eV)

Workflow Visualization

LCMS_Workflow Start Sample: Benzofuran-5-ylmethanamine HCl Prep Prep: Dissolve in MeOH Dilute in 90:10 H2O:ACN Start->Prep LC LC Separation: High pH C18 (pH 10) Retains Neutral Amine Prep->LC Ion Ionization (ESI+): Formation of [M+H]+ m/z 148 LC->Ion MS1 Q1 Filter: Select m/z 148.1 Ion->MS1 CID Collision Cell: Argon Gas, 15-30 eV MS1->CID MS2 Q3 Detection: Fragments 131, 103 CID->MS2 Data Data Output: Chromatogram & Spectra MS2->Data

Figure 2: End-to-end analytical workflow for the characterization of Benzofuran-5-ylmethanamine.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735367, 2,3-Dihydro-1-benzofuran-5-ylmethanamine. Retrieved February 25, 2026, from [Link]

    • Note: Provides physicochemical property data (LogP, H-bond donors) essential for column selection.
  • Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

    • Note: Establishes the baseline fragmentation behavior of the benzofuran core (loss of CO).
  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic compounds in HILIC and RPLC. Journal of Chromatography A. Note: Authoritative source on the mechanism of amine retention in High-pH RP vs. HILIC.
  • Waters Corporation. (2021). HILIC for LC-MS/MS Analysis of Monoamine Neurotransmitters. Application Note. Retrieved from [Link]

    • Note: Validates the use of Amide columns for polar primary amines similar to the analyte.

Sources

Comparative

HPLC retention time and purity analysis for Benzofuran-5-ylmethanamine hydrochloride

A Comparative Method Development Guide Executive Summary & Chemical Context Benzofuran-5-ylmethanamine Hydrochloride (CAS: 133056-25-6) is a critical bicyclic building block in drug discovery, often serving as a scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Development Guide

Executive Summary & Chemical Context

Benzofuran-5-ylmethanamine Hydrochloride (CAS: 133056-25-6) is a critical bicyclic building block in drug discovery, often serving as a scaffold for serotonin receptor modulators and kinase inhibitors.[1]

Analytically, this molecule presents a "Dual-Nature" challenge:

  • The Benzofuran Core: A hydrophobic, aromatic moiety capable of

    
    -
    
    
    
    interactions.[1]
  • The Methanamine Tail: A primary aliphatic amine (pKa

    
     9.5–9.8). At neutral pH, this amine is protonated (
    
    
    
    ), leading to severe peak tailing on traditional C18 columns due to secondary silanol interactions.

This guide moves beyond generic protocols to compare three distinct separation strategies: Acidic C18 (Ion Suppression) , Phenyl-Hexyl (


-Selectivity) , and High-pH C18 (Neutral State) .[1]

Critical Method Comparison

The following table contrasts the three primary methodologies for analyzing purity and retention time.

FeatureMethod A: Acidic C18 (Traditional) Method B: Phenyl-Hexyl (Orthogonal) Method C: High pH Hybrid (Modern)
Stationary Phase End-capped C18 (e.g., Zorbax Eclipse Plus)Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl)Hybrid Ethylene-Bridged C18 (e.g., XBridge BEH)
Mobile Phase A 0.1% Formic Acid or TFA in Water (pH ~2.[1]7)10mM Ammonium Acetate (pH 5.[1]0)10mM Ammonium Bicarbonate (pH 10.[1]0)
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)Acetonitrile (ACN)
Separation Mechanism Hydrophobic Interaction + Ion SuppressionHydrophobic +

-

Interaction
Hydrophobic (Neutral Analyte)
Peak Shape (Tailing) Moderate (

1.2 – 1.[1]5)
Good (

1.1 – 1.3)
Excellent (

< 1.1)
Selectivity Standard alkyl selectivityEnhanced for aromatic impuritiesHigh retention for basic amines
Best Use Case Routine QC, LC-MS screeningSeparating structural isomersMaximizing loadability & peak symmetry
Expert Insight: Why Method B (Phenyl-Hexyl) Wins for Impurity Profiling

While Method A is standard, Method B is superior for Benzofuran-5-ylmethanamine.[1] The benzofuran ring is electron-rich.[1] A Phenyl-Hexyl column engages in


-

stacking with the benzofuran core.[1] If your synthesis produces positional isomers (e.g., 4-yl or 6-yl impurities), a C18 column will likely co-elute them.[1] The Phenyl-Hexyl phase often resolves these isomers based on subtle differences in electron density distribution.[1]

Detailed Experimental Protocols

Sample Preparation (The "Salt" Factor)

Crucial Step: The hydrochloride salt is highly polar. Dissolving it directly in 100% Acetonitrile will cause precipitation.

  • Stock Solution: Weigh 10 mg of Benzofuran-5-ylmethanamine HCl. Dissolve in 2 mL of 50:50 Water:Methanol . (Result: 5 mg/mL).[1]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (initial gradient conditions) to prevent solvent mismatch peaks.

Recommended Instrument Parameters
  • Detector: UV-Vis / PDA.[1]

    • Wavelength: 254 nm (Aromatic ring) and 210 nm (Amine tail/impurities).[1]

  • Flow Rate: 1.0 mL/min (for 4.6mm ID columns).

  • Temperature: 35°C (Improves mass transfer for the amine).

Gradient Profiles
Protocol A: The "Workhorse" (Acidic C18)
  • MP A: Water + 0.1% Trifluoroacetic Acid (TFA).[1] Note: TFA acts as an ion-pairing agent to mask silanols.[1]

  • MP B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Expected Retention: ~4.5 - 5.5 min.[1]

Protocol B: The "Selectivity" (Phenyl-Hexyl) [1][2]
  • MP A: 10 mM Ammonium Formate in Water.[1]

  • MP B: Methanol.[1][2][3] Note: Methanol promotes

    
    -
    
    
    
    interactions better than ACN.[1]
  • Gradient: 10% B to 90% B over 20 minutes.

  • Expected Retention: ~6.0 - 7.5 min (Longer retention due to

    
    -interaction).
    

Visualization of Method Logic

The following diagrams illustrate the decision-making process and the specific chemical interactions driving the separation.

Diagram 1: Method Selection Decision Tree

Caption: Logical flow for selecting the optimal HPLC method based on specific analytical goals (Isomers vs. Peak Shape).

MethodSelection Start Start: Benzofuran-5-ylmethanamine Analysis Goal Define Analytical Goal Start->Goal Isomers Separating Positional Isomers? Goal->Isomers Impurity Profiling Shape Prioritizing Peak Shape/Sensitivity? Goal->Shape Quantitation/QC Phenyl Select METHOD B (Phenyl-Hexyl / MeOH) Utilizes Pi-Pi Interactions Isomers->Phenyl Yes (Critical) Standard Select METHOD A (C18 / Low pH) Standard Screening Isomers->Standard No HighPH Select METHOD C (Hybrid C18 / pH 10) Neutralizes Amine Shape->HighPH High Sensitivity Needed Shape->Standard Standard Sensitivity

Diagram 2: Sample Prep & Salt Dissociation

Caption: Visualizing the dissociation of the HCl salt and proper solvent selection to avoid precipitation.

SamplePrep Solid Solid HCl Salt (Ionic Lattice) Solvent Solvent Choice: 50:50 H2O:MeOH Solid->Solvent Add Precip RISK: 100% ACN (Precipitation) Solid->Precip Incorrect Solvent Dissolved Dissociated Species: R-NH3+ (Solvated) Cl- (Solvated) Solvent->Dissolved Sonicate Inject Injection into Mobile Phase Dissolved->Inject Dilute & Inject

Troubleshooting & Validation Criteria (Self-Validating System)

To ensure the method is trustworthy, apply these System Suitability Tests (SST):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1]
    • Failure Mode: If

      
       in Method A, increase TFA concentration to 0.1% or switch to Method C (High pH).
      
  • Retention Time Precision: %RSD

    
     for 5 replicates.
    
    • Failure Mode: Drifting RT usually indicates the column is not equilibrated. Amines modify the surface charge of silica; allow 20 column volumes of equilibration.

  • Resolution (

    
    ):  If analyzing synthesis crude, ensure 
    
    
    
    between the main peak and the des-amino precursor (benzofuran-5-carbaldehyde).
Common Impurities
  • Precursor: Benzofuran-5-carbaldehyde (Elutes later than the amine on C18 due to lack of ionization).[1]

  • Oxidation: N-Oxides (Elute earlier than the amine).[1]

References

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Foundational text on amine retention mechanisms and silanol suppression).

  • McCalley, D. V. (2017).[1] "Understanding and manipulating the separation of hydrophilic, hydrophilic interaction, and polar analytes in liquid chromatography." Journal of Chromatography A, 1523, 49-71.[1] Link

  • Agilent Technologies. (2022).[1] "Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases." Application Note 5990-4711EN. Link

  • Shimadzu Corporation. (2020).[1] "Separation Characteristics of Shim-pack Phenyl/PFPP Reversed Phase Columns." Technical Report C190-E224. Link

  • PubChem. (2025).[1] "2,3-dihydro-1-benzofuran-5-ylmethanamine Compound Summary." National Library of Medicine. Link

Sources

Validation

Comparative Reactivity Guide: Benzofuran-5-ylmethanamine vs. Benzofuran-3-ylmethanamine

[1][2][3] Executive Summary In medicinal chemistry, the benzofuran scaffold serves as a critical bioisostere for indole, offering altered metabolic stability and lipophilicity profiles.[1][2] However, the positioning of...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

In medicinal chemistry, the benzofuran scaffold serves as a critical bioisostere for indole, offering altered metabolic stability and lipophilicity profiles.[1][2] However, the positioning of the primary amine tail—whether at the C3 (furan ring) or C5 (benzene ring) —drastically alters the chemical reactivity, synthetic accessibility, and electronic properties of the molecule.[1][2]

  • Benzofuran-5-ylmethanamine behaves as a "pseudo-benzylamine."[3][4] It is electronically stable, sterically accessible, and ideal for mimicking the 5-position of serotonin (5-HT).[4][1]

  • Benzofuran-3-ylmethanamine is a "homo-heteroaryl" amine.[3][4][1] It is electronically coupled to the furan oxygen, possesses higher steric bulk due to the bicyclic cleft, and exhibits slightly lower basicity due to proximity to the heteroatom.[2]

This guide provides a technical comparison to assist in scaffold selection and reaction optimization.

Electronic & Steric Profiling[1]

To understand the reactivity differences, one must analyze the electronic environment of the nitrogen atom in both isomers.

Electronic Landscape
  • 5-yl Isomer (Benzene-fused): The amine is attached to the benzenoid ring.[3][4] The oxygen atom at position 1 is essentially meta to the C5-position (structurally).[3][4] The inductive electron-withdrawing effect (-I) of the oxygen is dampened by distance.[3][4] Consequently, the pKa of the 5-yl amine is comparable to, though slightly lower than, a standard benzylamine (~9.0–9.3).[1][2]

  • 3-yl Isomer (Furan-fused): The amine is attached to the heterocyclic ring.[3][4] The C3 position is electron-rich due to resonance from the oxygen, but the exocyclic methylene group insulates the nitrogen from direct conjugation.[4] However, the short distance to the electronegative oxygen (position 1) exerts a stronger inductive withdrawing effect (-I).[4][1] This typically lowers the pKa (est.[4] 8.5–8.8), making it a slightly weaker nucleophile but potentially a better leaving group in specific enzymatic pockets.[1][2]

Steric Analysis[3][4]
  • 5-yl: The amine projects away from the bicyclic core into open space.[3][4] It accommodates bulky electrophiles (e.g., sulfonyl chlorides, large carboxylic acids) with high efficiency.[1][2]

  • 3-yl: The amine sits in the "cleft" between the benzene ring and the C2 position.[3][4] While not fully hindered, it possesses a "steric wall" on one side, which can retard reaction rates with sterically demanding coupling partners (e.g., ortho-substituted benzoic acids).[1][2]

Visualization: Reactivity Vectors

The following diagram maps the electronic and steric pressures acting on both isomers.[4]

ReactivityMap cluster_3yl Benzofuran-3-ylmethanamine cluster_5yl Benzofuran-5-ylmethanamine Node3 3-yl Amine (C3 Position) Ox3 Furan Oxygen (Proximal) Ox3->Node3 -I Effect (Strong) Steric3 Steric Cleft (High) Steric3->Node3 Retards Nucleophilic Attack Node5 5-yl Amine (C5 Position) Ox5 Furan Oxygen (Distal) Ox5->Node5 -I Effect (Weak) Steric5 Steric Cleft (Low) Steric5->Node5 Facilitates Access

Caption: Comparative mapping of inductive effects (red/blue arrows) and steric constraints influencing the reactivity of the primary amine.

Comparative Data Profile

The following data summarizes the physicochemical properties relevant to synthesis and drug design.

PropertyBenzofuran-5-ylmethanamineBenzofuran-3-ylmethanamineImplication
Nucleophilicity High (Benzyl-like)Moderate5-yl reacts faster in SN2 alkylations.[3][4][1]
Est. pKa (BH+) ~9.1~8.63-yl requires less base to deprotonate (HCl salt).[3][4][1]
Acid Stability ExcellentGood (C2-C3 bond sensitive)Avoid boiling 3-yl in conc.[3][4][1] HCl; furan ring may open/polymerize.[4]
Bioisostere For Serotonin (5-HT), 5-subst.[3][4][1] IndolesTryptamine, Melatonin3-yl mimics the indole ethylamine vector more closely.[4][1]
Synthetic Precursor 5-Cyanobenzofuran or 5-Formyl3-Formylbenzofuran3-Formyl is harder to source/synthesize than 5-cyano.[3][4][1]
Amide Coupling Yield >90% (Standard conditions)75-85% (May require HATU)3-yl is more sensitive to steric bulk of the acid.[3][4]

Synthetic Accessibility & Workflows[1][3][4]

For the application scientist, the primary challenge is often not the final coupling, but the generation of the amine itself.[2]

Synthesis of the 5-yl Isomer

The most robust route is the reduction of 5-cyanobenzofuran .[3][4]

  • Reagents: LiAlH4 (THF) or H2/Raney Ni.[4]

  • Pros: 5-cyanobenzofuran is commercially stable and cheap.[3][4]

  • Cons: Nitrile reduction can yield secondary amines if not carefully controlled (add ammonia if using hydrogenation).[4]

Synthesis of the 3-yl Isomer

The nitrile route is less viable because 3-cyanobenzofuran is harder to synthesize (requires Pd-catalyzed cyanation of 3-bromobenzofuran).[3][4] The preferred route is Reductive Amination of 3-formylbenzofuran .[3][4]

  • Reagents: NH4OAc, NaCNBH3 (or STAB).[1][2]

  • Pros: 3-formylbenzofuran is accessible via Vilsmeier-Haack (on specific precursors).[3][4][1]

  • Cons: The aldehyde is prone to oxidation; the furan ring is acid-sensitive during workup.[3][4]

Workflow Diagram: Parallel Synthesis

SynthesisPath Cyano 5-Cyanobenzofuran Red1 Reduction (LiAlH4 or H2/Ra-Ni) Cyano->Red1 Formyl 3-Formylbenzofuran Red2 Reductive Amination (NH4OAc, NaBH3CN) Formyl->Red2 Prod5 Benzofuran-5-ylmethanamine (High Yield, Stable) Red1->Prod5 Prod3 Benzofuran-3-ylmethanamine (Mod. Yield, Acid Sensitive) Red2->Prod3

Caption: Divergent synthetic pathways. The 5-yl isomer utilizes robust nitrile reduction, while the 3-yl isomer relies on reductive amination.[3][4][1]

Experimental Protocols

These protocols are designed to be self-validating. If the color changes described do not occur, stop and check reagent purity.

Protocol A: General Amide Coupling (Test of Nucleophilicity)

Use this to compare reactivity rates. The 5-yl isomer should complete in <1h; 3-yl may take 2-3h.

Materials:

  • Amine (HCl salt): 1.0 equiv[3][1][2]

  • Carboxylic Acid (e.g., Benzoic acid): 1.1 equiv[1][2]

  • HATU: 1.2 equiv

  • DIPEA: 3.0 equiv[4][1]

  • Solvent: DMF (anhydrous)[3][1][2]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) and HATU (1.2 mmol) in DMF (3 mL). Add DIPEA (1.0 mmol) and stir for 5 minutes. Observation: Solution should turn slightly yellow.[4][1]

  • Addition: Add the Benzofuran-methanamine (HCl salt, 1.0 mmol) followed by the remaining DIPEA (2.0 mmol).

    • Critical: The 3-yl amine HCl salt is often hygroscopic.[3][4] Dry under vacuum before use to ensure accurate stoichiometry.

  • Reaction: Stir at RT. Monitor via LC-MS.

    • 5-yl: Expect >95% conversion at 45 mins.

    • 3-yl: Expect >90% conversion at 2 hours. If slow, heat to 40°C.

  • Workup: Dilute with EtOAc, wash with sat.[2] NaHCO3 (2x), then Water (2x), then Brine.[1][2] Dry over Na2SO4.

    • Note: Avoid acidic washes (1N HCl) with the 3-yl isomer if the product is acid-labile, as the furan ring can be sensitive.[3][4]

Protocol B: Reductive Amination (Synthesis of 3-yl isomer)

Optimized for 3-formylbenzofuran to minimize furan ring degradation.[3][4][1]

  • Imine Formation: To a flask containing 3-formylbenzofuran (1.0 equiv) in MeOH, add NH4OAc (10 equiv). Stir at RT for 30 min.[4]

  • Reduction: Cool to 0°C. Add NaBH3CN (1.5 equiv) portion-wise.

    • Why Cyanoborohydride? It is stable at pH 6-7, which is maintained by the ammonium acetate buffer.[4] This prevents the reduction of the aldehyde to the alcohol (which happens with NaBH4).

  • Quench: After LC-MS shows consumption of aldehyde, quench with 1N NaOH (do not quench with acid).

  • Extraction: Extract with DCM. The amine will be in the organic layer.[4]

References

  • Bioisosterism of Benzofurans: Eissenstat, M. A., et al. "Benzofuran bioisosteres of hallucinogenic tryptamines."[2] Journal of Medicinal Chemistry, 1992.[2]

  • Synthesis of Benzofuran Derivatives: Khanam, H., & Shamsuzzaman.[1][2] "Bioactive Benzofuran derivatives: A review." European Journal of Medicinal Chemistry, 2015.[2]

  • Reductive Amination Methodologies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][5] Journal of Organic Chemistry, 1996.[2]

  • Benzofuran Stability & Reactivity: Donnelly, D. M. X., & Meegan, M. J.[1][2] "Comprehensive Heterocyclic Chemistry II: Furans and their Benzo Derivatives." Elsevier, 1996.[1][2] [3][1][2]

Sources

Comparative

Technical Comparison: Structural Elucidation Strategies for Benzofuran-5-ylmethanamine Hydrochloride

Executive Summary Benzofuran-5-ylmethanamine hydrochloride represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for serotonergic and adrenergic receptor modulators. However, its structural ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzofuran-5-ylmethanamine hydrochloride represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for serotonergic and adrenergic receptor modulators. However, its structural characterization presents specific challenges due to the conformational flexibility of the methanamine arm and the anisotropic packing forces introduced by the hydrochloride counter-ion.

This guide provides a rigorous technical comparison of the three primary structural determination methodologies: Single Crystal X-ray Diffraction (SC-XRD) , Powder X-ray Diffraction (PXRD) , and Micro-Electron Diffraction (MicroED) . We analyze the experimental causality, data fidelity, and resource requirements for each, providing a validated roadmap for researchers.

Part 1: The Structural Challenge

The target molecule, Benzofuran-5-ylmethanamine HCl , possesses distinct crystallographic features that dictate method selection:

  • Chloride Counter-ion: The

    
     ion acts as a strong hydrogen bond acceptor for the protonated amine (
    
    
    
    ), creating dominant electrostatic columns that often lead to needle-like morphology.
  • Benzofuran Planarity: The bicyclic aromatic system induces

    
     stacking, which competes with the ionic H-bonding network, increasing the likelihood of polymorphism.
    
  • Light Atom Composition: With only C, H, N, O, and Cl, the anomalous scattering signal is weak for Mo radiation, necessitating specific data collection strategies.

Part 2: Comparative Methodology

Method A: Single Crystal X-ray Diffraction (SC-XRD)

The Gold Standard for Absolute Configuration

Mechanism: A single, high-quality crystal (>50 µm) is rotated in a monochromatic X-ray beam. The diffraction spots (reflections) are mapped in 3D reciprocal space.

  • Pros: Unambiguous determination of atomic positions, thermal ellipsoids, and absolute configuration (using Flack parameter if collected with Cu K

    
    ).
    
  • Cons: Requires a "perfect" crystal; time-intensive growth.

Method B: Powder X-ray Diffraction (PXRD)

The High-Throughput Alternative

Mechanism: Bulk polycrystalline material is analyzed. The 3D diffraction data is compressed into 1D (2


 vs. Intensity). Structure solution requires Rietveld refinement.
  • Pros: No need for large crystals; rapid data collection (<30 mins); representative of the bulk sample.

  • Cons: Peak overlap reduces resolution; H-atom positions are often constrained rather than freely refined; preferred orientation (common in needles) distorts intensities.

Method C: Micro-Electron Diffraction (MicroED)

The Emerging Contender

Mechanism: Uses electrons instead of X-rays on nanocrystals (<1 µm) within a TEM (Transmission Electron Microscope).

  • Pros: Can solve structures from "powders" that are actually micro-crystals; extremely fast data collection (seconds).

  • Cons: High equipment cost; dynamical scattering effects can complicate refinement; sensitive to beam damage.

Part 3: Decision Logic & Workflow

The following decision matrix illustrates the optimal workflow for selecting a method based on sample quality.

Structural_Determination_Workflow Start Target: Benzofuran-5-ylmethanamine HCl Microscopy Optical Microscopy Evaluation Start->Microscopy Decision1 Crystals > 50 µm? Microscopy->Decision1 SCXRD Method A: SC-XRD (Rigaku/Bruker System) Decision1->SCXRD Yes (Prisms/Blocks) Decision2 Crystalline Powder? Decision1->Decision2 No (Needles/Powder) PXRD Method B: PXRD (Rietveld Refinement) Decision2->PXRD Bulk Phase ID MicroED Method C: MicroED (Cryo-TEM) Decision2->MicroED Structure Solution Amorphous Amorphous Solid Dispersion (Re-crystallize) Decision2->Amorphous No Diffraction

Figure 1: Decision matrix for structural elucidation based on initial crystal quality.

Part 4: Experimental Protocols

Protocol 1: Crystallization (Critical Step for SC-XRD)

The hydrochloride salt is likely soluble in polar protic solvents (MeOH, Water) and insoluble in non-polar solvents. We utilize Vapor Diffusion to control nucleation kinetics.

  • Dissolution: Dissolve 20 mg of Benzofuran-5-ylmethanamine HCl in 1.5 mL of Methanol (HPLC grade). Ensure complete dissolution; sonicate if necessary.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into a small inner vial (4 mL).

  • Diffusion Setup: Place the inner vial (uncapped) inside a larger jar (20 mL) containing 5 mL of Diethyl Ether or Ethyl Acetate (Antisolvent).

  • Seal & Wait: Tightly cap the outer jar. Store at 4°C in a vibration-free environment.

    • Causality: The volatile antisolvent diffuses into the methanol, slowly lowering the solubility of the salt, promoting the growth of few, high-quality crystals rather than rapid precipitation.

Protocol 2: SC-XRD Data Collection
  • Instrument: Diffractometer equipped with a Photon counting detector (e.g., Bruker D8 QUEST or Rigaku XtaLAB).

  • Source: Cu K

    
     (
    
    
    
    = 1.54178 Å)
    .
    • Reasoning: For organic chlorides, Mo radiation (

      
       = 0.71073 Å) yields weak anomalous scattering. Cu radiation enhances the anomalous signal of Chlorine (
      
      
      
      e), allowing for absolute structure determination (Flack parameter) even without heavier atoms.
  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes the conformational disorder of the methanamine side chain and reduces thermal vibration parameters (

      
      ).
      
Protocol 3: PXRD Refinement (If Single Crystals Fail)
  • Sample Prep: Grind sample gently with a pestle. Backload into a capillary or zero-background holder to minimize preferred orientation (critical for needle-like HCl salts).

  • Scan: 2

    
     range 3°–60°; Step size 0.01°; 1 sec/step.
    
  • Analysis: Use FOX or TOPAS for simulated annealing structure solution, utilizing the rigid body of the benzofuran core and allowing the torsion angle of the

    
     group to rotate.
    

Part 5: Performance Analysis & Data Comparison

The following table summarizes the expected output and requirements for determining the structure of Benzofuran-5-ylmethanamine HCl.

FeatureSC-XRD (Benchmark)PXRD (Rietveld)MicroED
Resolution High (0.8 Å or better)Low-Medium (>1.2 Å)High (0.8 Å)
Sample Mass ~0.1 mg (single crystal)>10 mg (bulk powder)<0.01 mg (nanocrystals)
Time to Result 2–24 Hours30 Mins (Scan) + Days (Analysis)1 Hour (Data) + Hours (Analysis)
H-Atom Visibility Good (Difference Fourier map)Poor (Geometrically placed)Good (Electrostatic potential map)
Absolute Config Yes (via Flack Parameter)No (usually impossible)Yes (dynamical refinement)
Cost

(Standard)
$ (Low)

(Specialized)
Structural Insights (Expected Results)

Upon solving the structure (likely Space Group


 or 

), expect to observe:
  • Salt Bridge: A charge-assisted hydrogen bond between the ammonium nitrogen (

    
    ) and the Chloride anion (
    
    
    
    ) with a distance of approx. 3.1–3.2 Å.
  • Packing: A "herringbone" or "staircase" packing motif driven by the

    
     interactions of the benzofuran rings (centroid-centroid distance ~3.6–3.8 Å).
    

Part 6: Visualization of Crystallization Logic

Crystallization_Logic Salt Amine HCl Salt (Hydrophilic) Solvent Solvent: Methanol (High Solubility) Salt->Solvent Dissolve Process Vapor Diffusion (Slow mixing) Solvent->Process AntiSolvent Antisolvent: Et2O (Low Solubility) AntiSolvent->Process Diffuses In Nucleation Nucleation Event (Supersaturation) Process->Nucleation Growth Crystal Growth (Thermodynamic Control) Nucleation->Growth

Figure 2: Vapor diffusion strategy specifically selected for Amine-HCl salts to prevent rapid precipitation.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

  • Harris, K. D. M., & Tremayne, M. (1996). "Crystal structure determination from powder diffraction data." Chemistry of Materials, 8(11), 2554-2570. Link

  • Nannenga, B. L., & Gonen, T. (2019). "The cryo-EM method MicroED as a powerful tool for small molecule structure determination." Nature Methods, 16, 369–379. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the deposition of crystal structure data." Link

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Benzofuran-5-ylmethanamine Hydrochloride

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Benzofuran-5-ylmethanamine hydrochloride, a member of the benzofuran and am...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Benzofuran-5-ylmethanamine hydrochloride, a member of the benzofuran and amine hydrochloride families, represents a class of compounds with significant potential. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower researchers to work safely and effectively, making this a trusted resource for laboratory safety.

Hazard Identification and Risk Assessment: An Overview

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Amine hydrochlorides can be irritating or corrosive upon contact.[2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can cause irritation to the respiratory system.[3]

  • Toxicity: Benzofuran and its derivatives are under investigation for a range of biological activities, and as such, should be handled as potentially toxic. Some benzofuran compounds are suspected carcinogens.[4][5]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., weighing, dissolution, reaction), and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific risks of the procedure being performed.[6] The following table outlines the recommended PPE for handling Benzofuran-5-ylmethanamine hydrochloride.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (ensure appropriate thickness and check for breakthrough times).To prevent direct skin contact with the chemical.[7] Nitrile offers good resistance to a range of chemicals. Always inspect gloves for any signs of degradation or perforation before use.[3]
Eye Protection ANSI-approved safety goggles that provide a complete seal around the eyes. A face shield may also be necessary.To protect the eyes from splashes of solutions or airborne particles of the solid compound.[8] A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.
Body Protection A flame-resistant laboratory coat, fully buttoned. A chemical-resistant apron may be required for larger quantities.To protect against contamination of personal clothing and skin.[7]
Respiratory Protection A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases.Recommended when handling the solid powder outside of a certified chemical fume hood, or if there is a potential for aerosol generation.[7][8] The need for respiratory protection should be determined by a formal risk assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

All manipulations of Benzofuran-5-ylmethanamine hydrochloride should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[9]

Step-by-Step Handling Protocol:

  • Preparation: Before beginning work, ensure the work area is clean and free of clutter. Confirm that a safety shower and eyewash station are readily accessible and operational.[7]

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above and the workflow diagram below.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to contain any dust.[7] Use appropriate tools (e.g., spatulas, weighing paper) to minimize the generation of airborne particles.

  • Working with Solutions: When handling the compound in solution, exercise the same level of caution. Use sealed containers for transfers whenever possible to prevent splashes and aerosol formation.[7]

  • Post-Handling Decontamination: After completing the experimental work, thoroughly decontaminate the work surface and any equipment used.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. A common procedure is to first remove gloves, followed by the lab coat, and finally eye protection.

  • Personal Hygiene: Always wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[10]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow Start Start: Handling Benzofuran-5-ylmethanamine hydrochloride Task Assess Task: - Weighing solid? - Preparing solution? - Running reaction? Start->Task Solid Handling Solid Powder Task->Solid Solid Solution Working with Solution Task->Solution Solution FumeHood Work in a Chemical Fume Hood Solid->FumeHood Solution->FumeHood PPE_Base Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat FumeHood->PPE_Base Respirator Add Respirator if outside fume hood or potential for high dust levels PPE_Base->Respirator FaceShield Consider Face Shield for large volumes or splash risk PPE_Base->FaceShield End Proceed with Experiment PPE_Base->End If low risk Respirator->End FaceShield->End

Caption: PPE selection workflow for handling Benzofuran-5-ylmethanamine hydrochloride.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and informed response is crucial.[2]

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2][11] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[13]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]

Spill Management:

  • Small Spills (within a chemical fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[9]

    • Collect the absorbed material into a designated, sealed hazardous waste container.[1]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.[2]

  • Large Spills:

    • Evacuate the immediate area and alert laboratory personnel and the institution's Environmental Health and Safety (EHS) office.[1]

    • Restrict access to the area.

    • Allow trained emergency response personnel to manage the cleanup.

Disposal Plan: Responsible Waste Management

All waste containing Benzofuran-5-ylmethanamine hydrochloride, including contaminated consumables, must be treated as hazardous chemical waste.[1][9]

  • Solid Waste: Collect any solid waste in a designated, properly labeled, and sealed container.[1]

  • Liquid Waste: Collect liquid waste in a separate, labeled, and sealed container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Items such as gloves, weighing paper, and paper towels that have come into contact with the chemical should be placed in a sealed plastic bag and then into a designated solid hazardous waste container.[9]

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[1] Follow your institution's and local regulations for the final disposal of chemical waste.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and ensure safety.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][15]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[16]

By adhering to these guidelines, researchers can handle Benzofuran-5-ylmethanamine hydrochloride with a high degree of safety, ensuring the well-being of laboratory personnel and the integrity of their research.

References

  • BenchChem. (n.d.). Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide.
  • BenchChem. (n.d.). Proper Disposal of Benzofuran-2-ylmethanethiol: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (2025, December). Proper Disposal of 7-Hydroxybenzofuran-4-carbaldehyde: A Guide for Laboratory Professionals.
  • ChemicalBook. (n.d.). Benzofuran - Safety Data Sheet.
  • DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • ECHEMI. (n.d.). Benzofuran SDS, 271-89-6 Safety Data Sheets.
  • TCI Chemicals. (2025, January 15). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 2-Butyl-benzofuran-5-ylamine hydrochloride SDS, 526196-90-7 Safety Data Sheets.
  • BenchChem. (n.d.). Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine.
  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • FUJIFILM Wako Chemicals. (2025, December 10). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, October 29). SAFETY DATA SHEET.
  • NT WorkSafe. (2022, October 13). Hazardous chemicals - personal protective equipment (PPE).
  • NJ.gov. (n.d.). HAZARD SUMMARY.
  • Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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